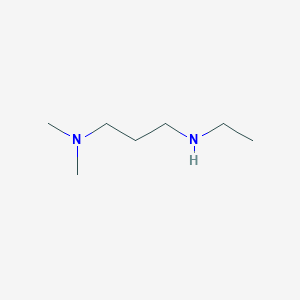

1-(Ethylamino)-3-(dimethylamino)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHCTHQUBIPMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173116 | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19475-27-5 | |

| Record name | N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-ethyl-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of carbodiimide coupling reactions?

An In-depth Technical Guide to Carbodiimide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Carbodiimide coupling reactions are a cornerstone of modern chemical and biological synthesis, providing a robust and versatile method for the formation of amide bonds.[1] These reactions are fundamental in peptide synthesis, bioconjugation, and the covalent linkage of molecules to surfaces.[2] This guide delves into the core mechanisms, explores common reagents and additives, details potential side reactions, and provides standardized protocols for practical application.

The Core Mechanism: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because the amine, being basic, deprotonates the carboxylic acid to form a highly unreactive carboxylate salt.[3] Carbodiimides are powerful dehydrating agents that overcome this challenge by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3]

The reaction proceeds in two primary steps:

-

Activation: The carbodiimide (R'-N=C=N-R'') reacts with a carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[2]

-

Nucleophilic Attack: A primary amine (R'''-NH₂) attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a stable amide bond (R-CO-NH-R''') and releases a soluble urea byproduct (R'-NH-CO-NH-R'').[4]

Caption: The fundamental two-step carbodiimide coupling mechanism.

Key Reagents: A Comparative Overview

While numerous carbodiimides exist, two are predominantly used: N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] Their primary difference lies in their solubility, which dictates their applications.[5]

-

DCC (N,N'-dicyclohexylcarbodiimide): A waxy, water-insoluble solid used extensively in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[1][4] Its key feature is that the dicyclohexylurea (DCU) byproduct is also highly insoluble in most organic solvents, allowing for easy removal by filtration.[5][6]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Typically available as a hydrochloride salt (EDC·HCl), EDC is water-soluble.[5] This property makes it the reagent of choice for biochemical applications in aqueous buffers, such as protein labeling and peptide conjugation.[7] The corresponding urea byproduct is also water-soluble and is removed by aqueous workup or dialysis.[6]

| Reagent | Formula | Molecular Weight | Solubility | Primary Application | Byproduct & Removal |

| DCC | C₁₃H₂₂N₂ | 206.33 g/mol | Organic Solvents (DCM, DMF, THF) | Peptide synthesis, Organic synthesis | Dicyclohexylurea (DCU), insoluble, removed by filtration.[5] |

| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 g/mol | Water, DMF, DCM | Bioconjugation, Aqueous coupling | Water-soluble urea, removed by extraction or dialysis.[6] |

| DIC | C₇H₁₄N₂ | 126.20 g/mol | Organic Solvents | Solid-phase peptide synthesis | Diisopropylurea (DIU), soluble in organic solvents.[7] |

The Unstable Intermediate & Competing Side Reactions

The central O-acylisourea intermediate is highly reactive and prone to several competing reactions that can lower the yield of the desired amide product.[4] Understanding these pathways is critical for optimizing reaction conditions.

-

N-Acylurea Formation: The most common side reaction involves an intramolecular O-to-N acyl migration of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[7] This pathway terminates the reaction for that molecule, reducing the overall yield.[8]

-

Symmetric Anhydride Formation: The O-acylisourea can react with a second molecule of the starting carboxylic acid to form a symmetric anhydride. This anhydride is also an active acylating agent and can react with the amine to form the desired amide, but this pathway consumes an extra equivalent of the carboxylic acid.[7]

-

Hydrolysis: In aqueous solutions, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and renders the EDC molecule inactive.[4] This is a significant challenge in bioconjugation reactions.

References

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Carbodiimides: Focus on EDC Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a versatile water-soluble carbodiimide. This document delves into its reaction mechanisms, stability, and solubility, and provides detailed protocols for its use in bioconjugation and other critical applications in research and drug development.

Core Chemical Properties of EDC

EDC is a zero-length crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[1][2] Its water-solubility makes it a popular choice for bioconjugation reactions in aqueous environments, a significant advantage over its water-insoluble counterpart, dicyclohexylcarbodiimide (DCC).[3][4][5] The hydrochloride salt of EDC is a white, crystalline solid that is hygroscopic and should be stored protected from moisture.[6][7]

Solubility and Stability

EDC hydrochloride exhibits high solubility in water and a range of organic solvents, facilitating its use in diverse reaction conditions.[3][8] However, its stability in aqueous solutions is highly dependent on pH. EDC is most stable in the neutral to slightly alkaline pH range and rapidly loses activity at low pH due to hydrolysis.[9] Specifically, in a 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer at 25°C, the half-life of EDC is significantly shorter at lower pH values.[10]

Table 1: Quantitative Data for EDC Hydrochloride

| Property | Value | References |

| Molecular Weight | 191.70 g/mol | [11][12] |

| Appearance | White crystalline solid | [6][8] |

| Solubility in Water | >200 g/L | [3] |

| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | [3][8] |

| Optimal Reaction pH for Carboxyl Activation | 4.0 - 6.0 | [8][11] |

| Half-life in 50 mM MES at 25°C | pH 7.0: 37 hours, pH 6.0: 20 hours, pH 5.0: 3.9 hours | [10] |

| Melting Point | 112 °C (234 °F; 385 K) | [8] |

Reaction Mechanism and Pathways

The primary application of EDC is the formation of an amide bond between a carboxylic acid and a primary amine. The reaction proceeds through a highly reactive O-acylisourea intermediate.[13][14]

Direct Amide Bond Formation

The carbodiimide group of EDC reacts with a carboxyl group to form the O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a water-soluble urea byproduct.[13][15]

Two-Step Crosslinking with NHS/Sulfo-NHS

A significant challenge with the direct EDC coupling is the instability of the O-acylisourea intermediate in aqueous solutions, which can lead to hydrolysis and regeneration of the carboxyl group.[13][16] To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[13][17] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate can be purified and stored for later use or reacted immediately with a primary amine to form the desired amide bond.[13][18]

Side Reactions and Byproducts

Several side reactions can occur during EDC coupling. The primary side reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxylic acid.[13] Another potential side reaction is the rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards amines.[7][9] This is more likely to occur with an excess of EDC.[9] Additionally, when activating carboxyl groups on adjacent residues, such as in polymethacrylic acid, the formation of an anhydride can be a dominant side reaction.[19][20]

Experimental Protocols

The following are generalized protocols for common applications of EDC. Optimization is often necessary for specific applications.[21]

General Two-Step EDC/Sulfo-NHS Coupling Protocol for Biomolecules

This protocol describes a general method for covalently conjugating amine-containing biomolecules to carboxylated surfaces or particles.[21]

Materials:

-

Carboxylated Particles/Surface

-

Target Biomolecule (with primary amines)

-

Activation Buffer: 50 mM MES, pH 6.0[21]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[21]

-

EDC

-

Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Ethanolamine

-

Washing Buffer: PBS with 0.05% Tween-20[21]

-

Storage Buffer

Procedure:

Detailed Steps:

-

Particle/Surface Preparation: Prepare the carboxylated particles or surface as per the manufacturer's instructions.

-

Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer.[21]

-

Activation: Add the EDC/Sulfo-NHS solution to the carboxylated material and incubate for 15-30 minutes at room temperature with gentle mixing.[21]

-

Washing: Centrifuge or use magnetic separation to wash the activated particles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.[21]

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Coupling: Add the biomolecule solution to the activated particles and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[21]

-

Quenching: Add the Quenching Solution to block any unreacted sites and incubate for 15-30 minutes.

-

Final Washing: Wash the resulting bioconjugate multiple times with the Washing Buffer to remove unbound biomolecules and quenching reagents.[21]

-

Storage: Resuspend the final product in an appropriate Storage Buffer.[21]

Protocol for Crosslinking Two Proteins using EDC and NHS

This protocol allows for the sequential coupling of two proteins, minimizing self-conjugation of the second protein.[18][22]

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amines)

-

Conjugation Buffer 1: 0.1 M MES, pH 4.5-5.0[18]

-

Conjugation Buffer 2: 1X PBS, pH 7.2[18]

-

EDC

-

NHS or Sulfo-NHS

-

2-Mercaptoethanol (for quenching EDC)[18]

-

Hydroxylamine (for quenching the overall reaction)[18]

-

Desalting Column

Procedure:

-

Prepare Protein #1: Dissolve Protein #1 in Conjugation Buffer 1.

-

Activate Protein #1: Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution and react for 15 minutes at room temperature.[18]

-

Quench EDC: Add 2-mercaptoethanol to quench the unreacted EDC.[18]

-

Buffer Exchange (Optional): Use a desalting column to remove excess quenching agent and inactivated crosslinker, exchanging the buffer to Coupling Buffer 2.[22]

-

Couple Protein #2: Add an equimolar amount of Protein #2 (dissolved in Conjugation Buffer 2) to the activated Protein #1 and react for 2 hours at room temperature.[18]

-

Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[18]

-

Purification: Purify the conjugated proteins using a desalting column.[18]

Applications in Research and Drug Development

The versatility of EDC chemistry makes it a valuable tool in various scientific disciplines.

-

Bioconjugation: EDC is widely used to conjugate proteins, peptides, and nucleic acids to other molecules for applications such as immunoassays, drug delivery, and diagnostics.[11][23]

-

Surface Modification: It is employed to immobilize biomolecules onto surfaces like beads, nanoparticles, and biosensors for affinity purification and analytical applications.[11][23]

-

Peptide Synthesis: In peptide synthesis, EDC facilitates the formation of peptide bonds between amino acids.[8][14]

-

Hapten-Carrier Conjugation: EDC is used to couple small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[11][23]

-

Nucleic Acid Labeling: EDC can be used to label the 5'-phosphate groups of DNA and RNA.[11][23]

Conclusion

Water-soluble carbodiimides, particularly EDC, are indispensable reagents in modern life sciences research and development. A thorough understanding of their chemical properties, reaction mechanisms, and the factors influencing their stability and efficiency is crucial for their successful application. By following well-defined protocols and optimizing reaction conditions, researchers can effectively utilize EDC for a wide array of bioconjugation and crosslinking needs.

References

- 1. scbt.com [scbt.com]

- 2. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. EDC - Enamine [enamine.net]

- 5. peptide.com [peptide.com]

- 6. chembk.com [chembk.com]

- 7. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 8. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]

- 12. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. peptide.com [peptide.com]

- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. info2.gbiosciences.com [info2.gbiosciences.com]

The Pivotal Role of N-Hydroxysuccinimide in EDC-Mediated Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and chemical crosslinking, the carbodiimide-mediated coupling of carboxyl groups to primary amines is a cornerstone technique. At the heart of this chemistry lies 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length crosslinker widely utilized for its water solubility and efficiency. However, the true potential of EDC is often unlocked through its synergistic partnership with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This technical guide provides an in-depth exploration of the critical role of NHS in EDC-mediated reactions, offering a comprehensive overview of the underlying chemistry, practical considerations for optimizing reaction conditions, and detailed experimental protocols.

The Mechanism of Action: How NHS Enhances EDC-Mediated Coupling

EDC facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final crosslink.[1] The reaction proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[2][3] This intermediate is susceptible to hydrolysis in aqueous environments, which can lead to low coupling efficiencies as the carboxyl group is regenerated.[3][4]

The introduction of NHS into the reaction mixture provides a crucial advantage by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][2][5] This semi-stable intermediate is less prone to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine to form a stable amide bond.[1][6] The water-soluble byproduct, a substituted urea, is easily removed during purification.[2]

Key Advantages of Incorporating NHS

The inclusion of NHS in EDC-mediated coupling reactions offers several significant benefits:

-

Increased Coupling Efficiency: By creating a more stable intermediate, NHS minimizes the competing hydrolysis reaction, leading to a higher yield of the desired amide bond.[2][5]

-

Enables Two-Step Conjugation: The stability of the NHS ester allows for a two-step reaction protocol. This is particularly advantageous when conjugating molecules that contain both carboxyl and amine groups, as it prevents unwanted polymerization.[7] The carboxyl-containing molecule can be activated with EDC and NHS first, followed by purification to remove excess reagents before the addition of the amine-containing molecule.[8]

-

Flexibility in Reaction pH: While the initial activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction of the NHS ester with a primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[8][9] The two-step process allows for optimizing the pH for each stage of the reaction.

Quantitative Parameters for Optimal EDC/NHS Reactions

The efficiency of EDC/NHS-mediated coupling is influenced by several critical parameters. The following table summarizes key quantitative data gathered from various sources to guide reaction optimization.

| Parameter | Recommended Range/Value | Notes |

| pH for Activation | 4.5 - 6.0 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[8][10] MES buffer is a common choice as it lacks primary amines and carboxyls.[11] |

| pH for Coupling | 7.0 - 8.5 | The reaction of the NHS ester with primary amines is favored at physiological to slightly basic pH.[8][9] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[7] |

| EDC to NHS Molar Ratio | 1:1 to 1:1.5 | A slight excess of NHS can be beneficial.[12] However, some protocols suggest a higher EDC to NHS ratio.[13] |

| EDC Molar Excess (to Carboxyl) | 4-fold to 10-fold | For protein concentrations above 5 mg/mL, a 4-fold molar excess of EDC is suggested. For concentrations below 5 mg/mL, a 10-fold molar excess may be necessary.[13] |

| NHS Molar Excess (to Carboxyl) | Varies | Often used in slight excess relative to EDC.[12] |

| Activation Reaction Time | 15 - 30 minutes | The activation of the carboxyl group is a relatively rapid process.[7][8] |

| Coupling Reaction Time | 2 hours to overnight | The reaction time for the amine coupling can be varied to optimize conjugation efficiency.[7][14] |

| Reaction Temperature | Room Temperature or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C to prolong the stability of the reactants and intermediates.[7] |

Detailed Experimental Protocols

The following protocols provide a general framework for performing EDC/NHS-mediated conjugations. Optimization is often necessary for specific applications.[7]

Two-Step Coupling Protocol for Biomolecules

This method is ideal for preventing the self-polymerization of molecules containing both carboxyl and amine groups.[7]

Materials:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[7]

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS[7]

-

Molecule 1 (containing carboxyl groups)

-

Molecule 2 (containing primary amine groups)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[8]

-

Desalting column[8]

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]

-

Activation of Molecule 1:

-

Removal of Excess Reagents:

-

Remove excess and unreacted EDC and NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[8] This step is crucial to prevent unwanted side reactions in the next step.

-

-

Coupling of Molecule 2:

-

Immediately add the activated Molecule 1 to a solution of Molecule 2 in Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to block any unreacted NHS esters.[8] Incubate for 15 minutes.

-

-

Purification:

-

Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove the quenching agent and any unconjugated molecules.[2]

-

One-Step Coupling Protocol

This method is simpler and faster but carries a risk of self-polymerization if the molecules contain both carboxyl and amine groups. It is suitable when one of the reactants lacks the functional group that is being targeted on the other.

Procedure:

-

Combine Reactants: In a single reaction vessel, combine the carboxyl-containing molecule and the amine-containing molecule in an appropriate buffer (e.g., MES buffer, pH 6.0).

-

Add EDC/NHS: Add freshly prepared EDC and NHS to the reaction mixture.

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench and Purify: Follow the quenching and purification steps as described in the two-step protocol.

Potential Side Reactions and Considerations

While EDC/NHS chemistry is robust, it is important to be aware of potential side reactions:

-

N-acylurea Formation: A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable N-acylurea, which is a byproduct that can be difficult to remove and can inactivate the carboxyl group.[15]

-

Anhydride Formation: In some cases, particularly with molecules containing adjacent carboxyl groups like poly(methacrylic acid), the activated intermediate can react with a neighboring carboxyl group to form an anhydride.[15][16]

-

Hydrolysis: As previously mentioned, both the O-acylisourea and the NHS ester intermediates are susceptible to hydrolysis.[2][17] Therefore, it is crucial to use freshly prepared reagents and to control the reaction times and pH.

Applications in Research and Drug Development

The versatility and efficiency of EDC/NHS chemistry have made it a valuable tool in a wide range of applications, including:

-

Antibody and Protein Labeling: Covalently attaching fluorescent dyes, biotin, or enzymes to antibodies and other proteins for use in immunoassays and other detection methods.[3]

-

Peptide Conjugation: Creating immunogens by coupling peptides to carrier proteins for antibody production.[3]

-

Immobilization of Biomolecules: Attaching proteins, peptides, or nucleic acids to surfaces such as beads, nanoparticles, or sensor chips for affinity purification, diagnostics, and biosensor development.[18][19]

-

Drug Delivery: Conjugating drugs to targeting ligands or polymers to improve their solubility, stability, and targeted delivery.

Conclusion

N-hydroxysuccinimide plays an indispensable role in optimizing EDC-mediated crosslinking reactions. By converting the highly reactive and unstable O-acylisourea intermediate into a more stable NHS ester, NHS significantly enhances coupling efficiency, provides greater control over the reaction, and enables the use of a flexible two-step conjugation strategy. A thorough understanding of the underlying chemistry and careful optimization of key reaction parameters are essential for harnessing the full potential of this powerful bioconjugation technique in research, diagnostics, and therapeutic development.

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3.3.1. Peptide Conjugation with the Use of EDC/NHS [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. info2.gbiosciences.com [info2.gbiosciences.com]

- 19. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding O-acylisourea intermediate formation in peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. A common and historically significant method for this activation involves the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The key to this activation is the formation of a highly reactive, transient species known as the O-acylisourea intermediate.[1][2] A thorough understanding of the formation, reactivity, and potential side reactions of this intermediate is critical for optimizing peptide synthesis protocols, maximizing yields, and ensuring the chiral integrity of the final peptide product.

The Mechanism of O-Acylisourea Formation

The core reaction involves the addition of a carboxylic acid to a carbodiimide, resulting in the formation of the O-acylisourea intermediate.[1][2] This intermediate effectively functions as a carboxylic ester with an activated leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[3]

The rate-determining step in carbodiimide-mediated couplings, even in the presence of additives like N-hydroxybenzotriazole (HOBt), is the formation of the O-acylisourea intermediate.[4][5] Kinetic studies have shown this to be a second-order reaction between the protonated carbodiimide and the carboxylate anion.[4][5]

Reactivity and Desired Reaction Pathway

Once formed, the primary and desired reaction pathway for the O-acylisourea intermediate is its immediate reaction with a primary amine (the N-terminus of the incoming amino acid) to form the stable amide (peptide) bond.[6] This reaction releases a urea byproduct, such as the insoluble dicyclohexylurea (DCU) in the case of DCC, or a water-soluble urea derivative when using EDC.[2]

Competing Side Reactions of the O-Acylisourea Intermediate

The high reactivity of the O-acylisourea intermediate also makes it prone to several undesirable side reactions that can significantly impact the efficiency and purity of peptide synthesis.[2][4]

N-Acylurea Formation

The most common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[3][5] This rearrangement is an O-to-N acyl shift and is particularly prevalent in polar aprotic solvents like dimethylformamide (DMF).[7] The formation of N-acylurea consumes the activated amino acid, preventing it from participating in the desired peptide bond formation and thus reducing the overall yield.[2]

Symmetrical Anhydride Formation

In the presence of excess carboxylic acid, the O-acylisourea intermediate can be attacked by another molecule of the carboxylic acid to form a symmetrical anhydride.[1][3] While the symmetrical anhydride is also an active acylating agent and can react with the amine to form the desired peptide, this pathway consumes an additional equivalent of the carboxylic acid.[4]

Racemization via Oxazolone Formation

A critical side reaction, especially when coupling chiral amino acids, is racemization. The highly activating nature of the O-acylisourea intermediate can facilitate the formation of an oxazolone (or azlactone) intermediate.[8][9] The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity at the chiral center.[9][10] Subsequent reaction of the racemized oxazolone with the amine component results in a mixture of diastereomeric peptides, which can be difficult to separate.[11] Amino acids with bulky side chains, such as valine and isoleucine, are particularly susceptible to racemization in polar solvents.[12]

Mitigation Strategies: The Role of Additives

To minimize the aforementioned side reactions, carbodiimide-mediated couplings are almost always performed in the presence of nucleophilic additives. The most common of these are N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) and its analogs like 6-Cl-HOBt and OxymaPure®.[2][7]

These additives function by rapidly trapping the O-acylisourea intermediate to form a more stable, yet still reactive, active ester (e.g., an OBt ester).[1][2] This active ester is less prone to rearrangement to N-acylurea and is less likely to promote racemization via oxazolone formation compared to the O-acylisourea.[2][7] The active ester then reacts with the amine component to form the peptide bond, regenerating the additive in the process.[4]

Quantitative Data on O-Acylisourea Formation and Side Reactions

The following tables summarize key quantitative data related to the kinetics of O-acylisourea formation and the extent of racemization observed with different coupling reagent combinations.

Table 1: Kinetic Data for O-Acylisourea Formation

| Parameter | Value | Conditions | Reference |

| Rate Constant (kP) for O-acylisourea formation | 4.1 x 10⁴ M⁻¹ s⁻¹ | Reaction of a carboxylic acid with doubly protonated EDCI in NMP at 20°C. | [4][5] |

Table 2: Racemization of Histidine and Cysteine with Various Coupling Reagents

| Amino Acid | Coupling Reagent | L-product/D-product Ratio | Reference |

| L-His(Trt)-OH | DIC/Oxyma | >99.5 / <0.5 | [13] |

| L-His(Trt)-OH | HATU/DIPEA | 95.5 / 4.5 | [13] |

| L-Cys(Trt)-OH | DIC/Oxyma | >99.5 / <0.5 | [13] |

| L-Cys(Trt)-OH | HBTU/DIPEA | 98.2 / 1.8 | [13] |

| Ac-VHNRTIG | DIC/HOBt | 99 / 1 | [14] |

| Ac-VHNRTIG | PyAOP | 95 / 5 | [14] |

Experimental Protocols

Protocol 1: General Procedure for Carbodiimide-Mediated Peptide Coupling with an Additive

This protocol describes a standard procedure for coupling an N-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

-

N-protected amino acid (e.g., Fmoc-amino acid)

-

Resin with a free amino group

-

Carbodiimide coupling reagent (e.g., DIC or EDC)

-

Coupling additive (e.g., HOBt or OxymaPure®)

-

Solvent (e.g., DMF or DCM)

-

Base (e.g., DIPEA or NMM, if required for the coupling reagent)

-

Washing solvents (e.g., DMF, DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc removal)

Procedure:

-

Swell the resin in the reaction solvent (e.g., DMF) in a reaction vessel.

-

If the N-terminal protecting group is present, deprotect it using the appropriate deprotection solution. Wash the resin thoroughly with the reaction solvent.

-

In a separate vial, dissolve the N-protected amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling additive (e.g., HOBt, 3-5 equivalents) in the reaction solvent.

-

Add the carbodiimide (e.g., DIC, 3-5 equivalents) to the amino acid/additive solution and allow for a short pre-activation time (typically 1-5 minutes).

-

Add the activated amino acid solution to the resin.

-

If using a coupling reagent that requires a base (e.g., HBTU), add the base (e.g., DIPEA) to the reaction vessel.

-

Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with the reaction solvent and other washing solvents.

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: HPLC Analysis for Monitoring Racemization

This protocol outlines a general method for analyzing the extent of racemization during a peptide coupling reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude peptide product from the coupling reaction

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reference standards for the desired diastereomeric peptides (if available)

Procedure:

-

Cleave a small sample of the peptide from the solid support.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B).

-

Inject the sample onto the HPLC system.

-

Elute the peptides using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5% to 95% B over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

The diastereomeric peptides (L- and D-isomers) will often have slightly different retention times, allowing for their separation and quantification.

-

Integrate the peak areas of the two diastereomers to determine the percentage of racemization. The percentage of the D-isomer corresponds to the extent of racemization.[11]

Visualizations

Figure 1: Reaction pathways of the O-acylisourea intermediate in peptide synthesis.

Figure 2: Experimental workflow for the analysis of racemization in peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide on the Solubility and Stability of EDC in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), a critical reagent in bioconjugation and drug development. Understanding the behavior of EDC in various buffer systems is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing coupling efficiency. This document presents quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their work with EDC.

Introduction to EDC

EDC is a zero-length crosslinker that facilitates the formation of amide bonds between carboxylates and primary amines.[1][2] It is widely used for protein-protein conjugation, peptide synthesis, immobilization of molecules onto surfaces, and the preparation of immunoconjugates.[3][4] The reactivity of EDC is highly dependent on its solubility and stability in the chosen reaction environment, particularly the buffer system. EDC is sensitive to moisture and can hydrolyze in aqueous solutions, which reduces its effectiveness.[5][6]

Solubility of EDC

EDC hydrochloride is a white, crystalline solid that is generally soluble in aqueous solutions and some organic solvents.[4] Its solubility can be influenced by the composition and pH of the buffer.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of EDC in water and common laboratory solvents. While specific solubility data in various buffers is not extensively published, the provided values in aqueous solutions offer a strong indication of its general solubility.

| Solvent/Buffer | Solubility | Temperature (°C) |

| Water | > 200 g/L[7] | 20 |

| Water | ≥39 mg/mL[8] | Not Specified |

| Water | ≤100 mg/mL[9] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥19.2 mg/mL[8] | Not Specified |

| Ethanol (ETOH) | ≥39.6 mg/mL[8] | Not Specified |

Note: The solubility of EDC in specific buffer systems such as Phosphate-Buffered Saline (PBS) and Borate buffer has not been found in the form of precise quantitative values (g/L or mg/mL) in the searched literature. However, given its high solubility in water, it is expected to be readily soluble in these aqueous buffers at typical working concentrations.

Stability of EDC in Different Buffer Systems

The stability of EDC in aqueous solutions is critically dependent on the pH and the composition of the buffer. The primary degradation pathway for EDC is hydrolysis, which leads to the formation of a non-reactive urea derivative.[2] This hydrolysis is acid-catalyzed and therefore more rapid at lower pH.[5]

Quantitative Stability Data (Half-life of EDC)

The half-life (t½) of EDC is a key parameter for determining the optimal window for conjugation reactions. The following table presents the half-life of EDC in MES (2-(N-morpholino)ethanesulfonic acid) buffer at different pH values.

| Buffer System | pH | Half-life (t½) in hours | Temperature (°C) |

| 50 mM MES | 5.0 | 3.9[10] | 25 |

| 50 mM MES | 6.0 | 20[10] | 25 |

| 50 mM MES | 7.0 | 37[10] | 25 |

Impact of Other Buffers:

-

Phosphate Buffer: The presence of 0.1 M phosphate significantly decreases the half-life of EDC to less than 0.4 hours at all pH values.[10] This is a critical consideration when designing experiments, and higher concentrations of EDC may be needed to compensate for the reduced stability in phosphate buffers.[6]

-

Borate Buffer: Quantitative half-life data for EDC in borate buffer was not found in the searched literature.

-

Buffers to Avoid: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete with the intended reaction.[6]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of EDC.

Protocol for Determining EDC Solubility

This protocol outlines a general method for determining the solubility of EDC in a specific buffer.

Objective: To determine the saturation point of EDC in a given buffer system.

Materials:

-

EDC Hydrochloride

-

Buffer of interest (e.g., MES, PBS, Borate)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Volumetric flasks

-

Microcentrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of EDC solutions: Accurately weigh increasing amounts of EDC and add them to a fixed volume of the buffer in separate vials.

-

Equilibrate: Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate undissolved solid: Centrifuge the vials at high speed to pellet any undissolved EDC.

-

Quantify dissolved EDC: Carefully take an aliquot from the supernatant and determine the concentration of dissolved EDC using a suitable analytical method such as UV-Vis spectrophotometry or HPLC (see protocols below).

-

Determine saturation point: The highest concentration of EDC measured in the supernatant before precipitation is observed represents the solubility.

Protocol for Monitoring EDC Stability by UV-Vis Spectrophotometry

This method relies on the change in UV absorbance as EDC hydrolyzes.[12][13]

Objective: To determine the rate of EDC hydrolysis and its half-life in a specific buffer.

Materials:

-

EDC Hydrochloride

-

Buffer of interest

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of EDC: Dissolve a known concentration of EDC in the buffer of interest immediately before the experiment.

-

Set up the spectrophotometer: Set the spectrophotometer to measure the absorbance at a wavelength where EDC absorbs and its hydrolysis product does not, or where there is a significant change in absorbance. A common wavelength used is 214 nm.[13]

-

Initiate the reaction: Add the EDC stock solution to a cuvette containing the same buffer, pre-incubated at the desired temperature in the spectrophotometer.

-

Monitor absorbance over time: Record the absorbance at regular time intervals.

-

Data Analysis:

-

Plot absorbance versus time.

-

The hydrolysis of EDC often follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A)) versus time should yield a straight line.

-

The slope of this line is the negative of the rate constant (k).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Protocol for Quantifying EDC by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific method for quantifying EDC and its degradation products.

Objective: To accurately quantify the concentration of EDC in a sample.

Materials:

-

EDC Hydrochloride

-

Buffer of interest

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase components (e.g., acetonitrile, water, formic acid)

-

Autosampler vials

Procedure:

-

Prepare standards: Prepare a series of EDC standards of known concentrations in the mobile phase or a compatible solvent.

-

Prepare samples: At various time points, take aliquots of the EDC solution in the buffer being tested and quench the hydrolysis by diluting with a cold, acidic mobile phase.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the EDC standards against their concentration.

-

Determine the concentration of EDC in the unknown samples by interpolating their peak areas on the standard curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes can greatly aid in understanding the principles of EDC chemistry.

EDC-Mediated Amide Bond Formation

The following diagram illustrates the mechanism of EDC-mediated amide bond formation, including the activation of a carboxyl group and the subsequent reaction with a primary amine.

Experimental Workflow for EDC Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of EDC in a given buffer system.

Conclusion

The solubility and stability of EDC are critical factors that directly impact the success of bioconjugation reactions. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to assist researchers in making informed decisions when working with EDC. By carefully selecting the appropriate buffer system and understanding the kinetics of EDC hydrolysis, scientists can optimize their protocols to achieve higher yields, greater reproducibility, and ultimately, more reliable experimental outcomes. It is always recommended to use freshly prepared EDC solutions and to empirically determine its stability in any new buffer system or under modified reaction conditions.

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. enamine.net [enamine.net]

- 8. raybiotech.com [raybiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel ultraviolet assay for testing side reactions of carbodiimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CAS number and molecular structure of 1-(Ethylamino)-3-(dimethylamino)propane.

An In-depth Technical Guide to 1-(Ethylamino)-3-(dimethylamino)propane

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physical properties, safety information, and potential applications, presenting data in a structured and accessible format.

Chemical Identity and Properties

This compound is a diamine compound with the chemical formula C7H18N2.[1] Its structure features a propane backbone with an ethylamino group at one terminus and a dimethylamino group at the other.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Quantitative Data Summary

The key chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 19475-27-5 | [1] |

| Molecular Formula | C7H18N2 | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Purity | >98.00% (Typical) | [1] |

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not available, data from structurally similar aliphatic amines suggest that appropriate precautions should be taken. The following information is based on general safety protocols for compounds in this class.

| Hazard Category | Precautionary Statement |

| Skin Contact | Causes skin irritation/burns. Wear protective gloves and clothing.[2][3] In case of contact, immediately rinse skin with water/shower.[2][3] |

| Eye Contact | Causes serious eye damage. Wear eye/face protection.[2][3] If in eyes, rinse cautiously with water for several minutes.[2][3] |

| Inhalation | May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray.[2][3] Use only outdoors or in a well-ventilated area.[2][3] |

| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product.[2][4] If swallowed, rinse mouth but do NOT induce vomiting.[2][3] |

| Flammability | May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2] |

| Storage | Store locked up in a well-ventilated place.[2][3] Keep container tightly closed.[2][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[2][3] |

Experimental Protocols

General Synthetic Approach: Reductive Amination

A plausible synthetic route for this compound is the reductive amination of an appropriate aldehyde or ketone with the corresponding amine, followed by purification.

Illustrative Reaction Scheme: N,N-dimethyl-3-aminopropanal + Ethylamine → [Intermediate Imine] --(Reduction)--> this compound

General Procedure:

-

Reaction Setup: A solution of the starting amine (e.g., N,N-dimethyl-1,3-propanediamine) is prepared in a suitable solvent such as methylene chloride in a three-necked flask equipped with a mechanical stirrer and an addition funnel.[5] The flask is cooled in an ice bath.[5]

-

Addition of Reagent: The second reactant (e.g., an ethylating agent like ethyl isocyanate or an aldehyde for reductive amination) is dissolved in the same solvent and added slowly to the cooled amine solution while stirring vigorously.[5]

-

Reaction and Workup: The reaction mixture is stirred for a specified period, allowing it to reach room temperature.[6] After the reaction is complete, an aqueous workup is performed. The organic phase is separated, and the aqueous phase is extracted multiple times with the solvent.[5][6]

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5][6] The solvent is then removed under reduced pressure, and the resulting crude product is purified, typically by distillation under reduced pressure, to yield the final compound.[5]

Applications in Research and Drug Development

Diamine structures like this compound are valuable building blocks in medicinal chemistry and materials science. The two amine groups offer sites for further chemical modification, making them useful as linkers or scaffolds in the synthesis of more complex molecules with potential therapeutic activity. For instance, related 1-phenyl-3-dimethylamino-propane derivatives have been investigated for their analgesic properties.[7]

The presence of a tertiary amine and a secondary amine provides differential reactivity and allows for the construction of compounds that can interact with biological targets such as transporters or receptors. Analogues of citalopram, which feature a 1-(3-(dimethylamino)propyl) side chain, have been synthesized to probe the serotonin transporter (SERT) binding sites.[8]

Conceptual Workflow in Drug Discovery

The diagram below illustrates a conceptual workflow for how a compound like this compound could be utilized as a starting scaffold in a drug discovery program.

Caption: Role of a chemical scaffold in a typical drug discovery pipeline.

References

- 1. glpbio.com [glpbio.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity - Google Patents [patents.google.com]

- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enzyme Immobilization on Solid Supports using EDC Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical process in various biotechnological applications, including drug development, diagnostics, and industrial biocatalysis. Immobilizing enzymes on solid supports enhances their stability, facilitates their separation from the reaction mixture, and allows for their repeated use, thereby reducing process costs.[1][2][3][4][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that is widely used to covalently attach enzymes to solid supports containing carboxyl groups.[4][5][6][7] This is achieved by activating the carboxyl groups to form a reactive O-acylisourea intermediate, which then reacts with primary amines on the enzyme surface to form a stable amide bond.[8][9] The efficiency of this process can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, which converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[8][9]

These application notes provide a detailed overview of the principles, protocols, and troubleshooting strategies for immobilizing enzymes on various solid supports using EDC chemistry.

Principle of EDC/NHS-Mediated Enzyme Immobilization

The covalent immobilization of enzymes onto a carboxyl-functionalized solid support using EDC and NHS involves a two-step reaction:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the solid support to form a highly reactive and unstable O-acylisourea intermediate.[8][10]

-

Amine Coupling: This intermediate can directly react with primary amine groups (-NH2) on the enzyme (e.g., from lysine residues or the N-terminus). However, to improve coupling efficiency and stability of the reactive intermediate, NHS is often added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is then more resistant to hydrolysis in aqueous environments and reacts efficiently with the primary amines on the enzyme to form a stable amide bond, releasing NHS.[8][10]

The overall reaction is most efficient when the activation step is carried out at a slightly acidic pH (4.5-6.0) to facilitate the reaction of EDC with the carboxyl groups. The subsequent coupling of the NHS-activated support to the enzyme is more efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amines on the enzyme are deprotonated and thus more nucleophilic.[11]

Data Presentation: Quantitative Analysis of EDC-Mediated Enzyme Immobilization

The success of an enzyme immobilization protocol is determined by factors such as immobilization efficiency, activity retention, and stability of the immobilized enzyme. The following tables summarize quantitative data from various studies on the immobilization of different enzymes on diverse solid supports using EDC chemistry.

| Enzyme | Solid Support | EDC Concentration | NHS Concentration | Immobilization Efficiency (%) | Activity Retention (%) | Reference |

| Cellulase | Eudragit L-100 | 0.44% (w/v) | 0.37% (w/v) | 87.97 | Not Reported | [12] |

| Glucose Oxidase (GOx) | Magnetic Microparticles | Optimized | Not specified | Not Reported | up to 36 | [4][5][6][7] |

| Horseradish Peroxidase (HRP) | Magnetic Microparticles | Optimized | Not specified | Not Reported | < 6 | [4][5][6][7] |

| Lipase | Amine-functionalized AuNPs | Not specified | Not specified | Not specified | Enhanced | [3] |

| Lipase | Magnetic Nanoparticles (APTS modified) | Not specified | Not specified | Loading: 111.69 mg/g | Not specified | [13] |

| Lipase | Magnetic Nanoparticles (MPTS modified) | Not specified | Not specified | Loading: 114.43 mg/g | Not specified | [13] |

| Urease | Carboxylated Nanoparticles | Not specified | Not specified | Not specified | Stable proteolytic activity | [14] |

| Urease | NHS-activated Agarose | Not specified | Pre-activated | ~90 | Not specified | [15] |

| Esterase | Thiol-functionalized Nanoparticles | 0.2 M | 0.07 M | Not specified | 3.6 nmole/min | [16] |

| Urease | Thiol-functionalized Nanoparticles | 0.2 M | 0.07 M | Not specified | 16.8 nmole/min | [16] |

Note: The reported values are highly dependent on the specific experimental conditions, including pH, temperature, enzyme and support concentration, and reaction time.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the immobilization of enzymes on three common types of solid supports using EDC/NHS chemistry.

Protocol 1: Immobilization of an Enzyme on Carboxyl-Functionalized Agarose Beads

Materials:

-

Carboxyl-functionalized agarose beads

-

Enzyme to be immobilized

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching/Washing Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 7.4

-

Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)

-

Empty chromatography columns or spin columns

-

End-over-end rotator

Procedure:

-

Resin Preparation:

-

Transfer the desired amount of carboxyl-functionalized agarose bead slurry to a column.

-

Allow the storage solution to drain and wash the beads thoroughly with 5-10 bed volumes of deionized water, followed by 5-10 bed volumes of Activation Buffer.

-

-

Activation of the Support:

-

Prepare a fresh solution of EDC and NHS in Activation Buffer. A final concentration of 0.1 M for both EDC and NHS is a good starting point.

-

Resuspend the washed agarose beads in 1 bed volume of the EDC/NHS solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle end-over-end rotation.

-

-

Washing:

-

After activation, quickly wash the beads with 10-15 bed volumes of cold Activation Buffer to remove excess EDC and NHS. Do not allow the beads to dry.

-

-

Enzyme Coupling:

-

Immediately add the enzyme solution (dissolved in Coupling Buffer) to the activated beads. The amount of enzyme to add will depend on the binding capacity of the resin and the specific activity of the enzyme. A typical starting point is 1-10 mg of enzyme per mL of resin.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Quenching and Washing:

-

After the coupling reaction, collect the unbound enzyme solution by centrifugation or gravity flow and save it for quantification to determine immobilization efficiency.

-

Wash the beads with 3-5 bed volumes of Coupling Buffer.

-

To block any remaining active sites on the support, add 1 bed volume of Quenching/Washing Buffer and incubate for 30-60 minutes at room temperature.

-

Wash the beads extensively with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to remove non-covalently bound enzyme, followed by a final wash with Storage Buffer.

-

-

Storage:

-

Store the immobilized enzyme beads in Storage Buffer at 4°C.

-

Protocol 2: Immobilization of an Enzyme on Carboxyl-Functionalized Magnetic Nanoparticles

Materials:

-

Carboxyl-functionalized magnetic nanoparticles

-

Enzyme to be immobilized

-

EDC and NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., 1X PBS, pH 7.4)

-

Washing Buffer (e.g., PBS with 0.1% Tween-20)

-

Storage Buffer (e.g., PBS with 0.02% sodium azide)

-

Magnetic separator

-

Vortex mixer and rotator

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the magnetic nanoparticles in their storage solution by vortexing.

-

Transfer the desired amount of nanoparticle suspension to a microcentrifuge tube.

-

Place the tube on a magnetic separator and allow the nanoparticles to pellet against the magnet. Carefully aspirate and discard the supernatant.

-

Wash the nanoparticles twice with Activation Buffer by resuspending the pellet, separating with the magnet, and removing the supernatant.

-

-

Activation of Nanoparticles:

-

Resuspend the washed nanoparticles in Activation Buffer.

-

Add solid EDC and NHS to the nanoparticle suspension to a final concentration of 10 mg/mL each.

-

Incubate for 15-30 minutes at room temperature with continuous mixing.

-

-

Washing:

-

After activation, wash the nanoparticles three times with cold Activation Buffer using the magnetic separator to remove excess crosslinkers.

-

-

Enzyme Coupling:

-

Immediately resuspend the activated nanoparticles in the enzyme solution (prepared in Coupling Buffer).

-

Incubate for 2-4 hours at room temperature with gentle rotation.

-

-

Washing and Storage:

-

Separate the nanoparticles using the magnetic separator and collect the supernatant to determine the amount of unbound enzyme.

-

Wash the nanoparticles three times with Washing Buffer to remove non-specifically bound enzyme.

-

Finally, resuspend the immobilized enzyme-nanoparticle conjugate in Storage Buffer and store at 4°C.

-

Protocol 3: Immobilization of an Enzyme on a 3D-Printed Ceramic Support

Materials:

-

Carboxyl-functionalized 3D-printed ceramic support

-

Enzyme to be immobilized

-

EDC and NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Enzyme solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Washing Buffer (e.g., PBS)

-

Reaction vessel

Procedure:

-

Support Preparation:

-

If the ceramic support is not pre-functionalized, it will require surface modification to introduce carboxyl groups. This can be achieved through silanization followed by reaction with succinic anhydride.

-

Thoroughly wash the functionalized ceramic support with deionized water and then with Activation Buffer.

-

-

Activation and Coupling (One-Pot Method):

-

Prepare the enzyme solution in the Activation Buffer.

-

Add EDC and NHS directly to the enzyme solution. The optimal concentrations will need to be determined empirically, but a starting point could be a 10-fold molar excess of EDC and NHS over the available carboxyl groups on the support.[17]

-

Immediately immerse the prepared ceramic support in the enzyme-EDC-NHS solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[17]

-

-

Washing:

-

Carefully remove the ceramic support from the reaction solution.

-

Wash the support extensively with Washing Buffer to remove unbound enzyme and reaction byproducts. This can be done by repeatedly immersing the support in fresh buffer.

-

-

Activity Assay and Storage:

-

The activity of the immobilized enzyme can be assayed directly by placing the support in a solution containing the substrate.

-

For storage, keep the immobilized enzyme support in a suitable buffer at 4°C.

-

Characterization of Immobilized Enzymes

After immobilization, it is crucial to characterize the resulting biocatalyst to assess the success of the procedure. Key characterization methods include:

-

Immobilization Efficiency: Determined by measuring the amount of protein in the supernatant before and after the coupling reaction using standard protein quantification assays like the Bradford or BCA assay.

-

Enzyme Activity Assay: The catalytic activity of the immobilized enzyme is measured and compared to that of the free enzyme under identical conditions. This provides the "activity retention" value.

-

Kinetic Parameters (Km and Vmax): These parameters can be determined for the immobilized enzyme to understand how immobilization has affected its catalytic efficiency and substrate affinity.

-

Stability Studies: The thermal and pH stability of the immobilized enzyme are assessed and compared to the free enzyme. Reusability is also a key parameter, determined by measuring the retained activity over multiple reaction cycles.

-

Surface Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of amide bonds. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the morphology of the support with the immobilized enzyme.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Immobilization Efficiency | Inefficient activation of carboxyl groups. | Optimize pH of the activation buffer (typically 4.5-6.0). Use fresh EDC and NHS solutions. Increase the concentration of EDC and NHS. |

| Hydrolysis of the active NHS ester. | Perform the coupling reaction immediately after washing the activated support. Work quickly and at a lower temperature (4°C). | |

| Presence of primary amines in the buffer. | Ensure all buffers used for activation and coupling are free of primary amines (e.g., Tris, glycine).[11] | |

| Insufficient enzyme concentration. | Increase the concentration of the enzyme in the coupling solution. | |

| Low Activity of Immobilized Enzyme | Conformational changes in the enzyme upon immobilization. | Try a different immobilization chemistry or a support with a longer spacer arm to reduce steric hindrance. |

| Mass transfer limitations. | Use a porous support with a larger pore size to allow better diffusion of the substrate and product.[10] | |

| Inactivation by EDC. | Use a two-step procedure where the support is activated and washed before adding the enzyme to avoid direct contact of the enzyme with EDC.[18] | |

| Leaching of Enzyme from the Support | Non-covalent adsorption instead of covalent binding. | Ensure thorough washing with high-salt buffers after the quenching step to remove any non-specifically bound enzyme. |

| Hydrolysis of the support material. | Use a more stable support material for the intended reaction conditions. |

Visualizations

Chemical Reaction Mechanism of EDC/NHS Coupling

Caption: EDC/NHS reaction mechanism for enzyme immobilization.

General Experimental Workflow for Enzyme Immobilization

Caption: A generalized workflow for enzyme immobilization.

Logical Relationship: Factors Affecting Immobilization Success

Caption: Key factors influencing enzyme immobilization success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06075K [pubs.rsc.org]

- 4. Optimization of enzyme immobilization on magnetic microparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinking agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. the-microenvironment-in-immobilized-enzymes-methods-of-characterization-and-its-role-in-determining-enzyme-performance - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - BE [thermofisher.com]

- 12. Artificial Intelligence Techniques to Optimize the EDC/NHS-Mediated Immobilization of Cellulase on Eudragit L-100 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

- 16. rsc.org [rsc.org]

- 17. tinyblog.cn [tinyblog.cn]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols: Fluorescent Labeling of Protein Carboxyl Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective modification of amino acid side chains is a cornerstone of bioconjugation, enabling the attachment of probes to study protein structure, function, and interactions. While the labeling of primary amines (lysine residues and the N-terminus) is common, targeting carboxyl groups on aspartic and glutamic acid residues offers an alternative and sometimes advantageous strategy.[1][2][3] This approach is particularly useful when amine-reactive chemistry is unsuitable, for example, if lysine residues are located in a protein's active site or if a protein has few accessible amines.[3] This document provides a detailed overview and protocols for the fluorescent labeling of protein carboxyl groups using the widely adopted carbodiimide chemistry.

The most prevalent method for labeling carboxyl groups involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5][6] This "zero-length" crosslinker activates carboxyl groups, making them susceptible to nucleophilic attack by an amine-containing fluorescent probe, typically a fluorescent hydrazide.[4][6][7]

Principle of the Method: Two-Step Carbodiimide-Mediated Labeling

The labeling process is a two-step reaction that ensures efficient and specific conjugation while minimizing protein-protein crosslinking.[4][5][8]

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic and glutamic acid residues on the protein to form a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4]

-

Formation of a Stable Intermediate and Amide Bond Formation: To improve efficiency and create a more stable intermediate, NHS or sulfo-NHS is added.[4][6][8] It reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This amine-reactive intermediate is less prone to hydrolysis and can be purified from excess EDC before the addition of the fluorescent probe.[4][7] The fluorescent probe, containing a primary amine (often in the form of a hydrazide), then reacts with the NHS-ester to form a stable amide bond, covalently linking the fluorophore to the protein.[9][10]